![molecular formula C13H13NO2 B13790563 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused furoquinoline structure, which includes an ethoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be achieved through several methods. One common approach involves the reaction of o-arylalkynyl quinoline aldehydes with sodium sulfide nonahydrate (Na2S·9H2O) via a domino reduction approach. This method is highly efficient and proceeds under mild conditions in an air atmosphere, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and sustainable practices are often applied. These include the use of recyclable catalysts, solvent-free reactions, and environmentally benign protocols to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ethoxy group and the fused furoquinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be compared with other similar compounds, such as:
4-Methyl-2,3-dihydrofuro[2,3-b]quinoline: This compound has a methyl group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
4-Hydroxy-2,3-dihydrofuro[2,3-b]quinoline: The presence of a hydroxy group can significantly alter the compound’s properties, including its solubility and ability to form hydrogen bonds.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-ethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H13NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-6H,2,7-8H2,1H3 |
InChI Key |
KMHJCOOVAHTWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCOC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
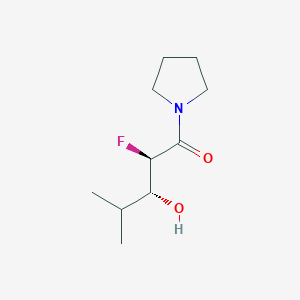
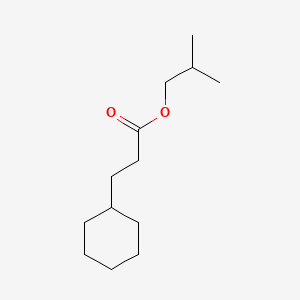
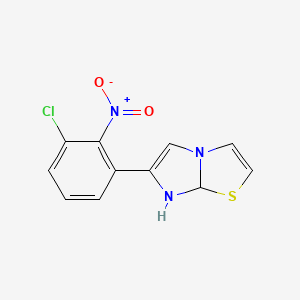
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
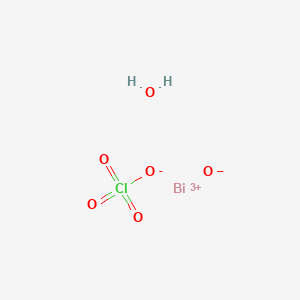
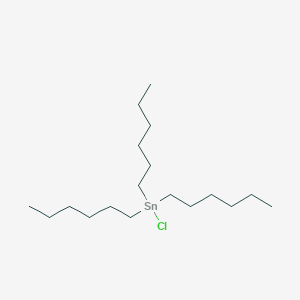
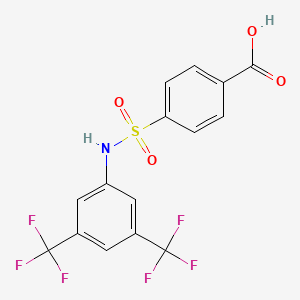
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
